2-Oxa-6-azaspiro[3.4]octane oxalate

EGFR kinase inhibition Non-small cell lung cancer 4-Anilinoquinazoline derivatives

2-Oxa-6-azaspiro[3.4]octane oxalate (CAS 1408075-00-2) is a spirocyclic heterocyclic compound comprising a 2-oxetane ring fused via a spiro carbon to a pyrrolidine (azetidine) ring, supplied as an oxalate salt. This scaffold is employed as a key intermediate in the synthesis of 4-anilinoquinazoline derivatives that function as epidermal growth factor receptor (EGFR) kinase inhibitors.

Molecular Formula C8H13NO5
Molecular Weight 203.19 g/mol
CAS No. 1408075-00-2
Cat. No. B1378931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-6-azaspiro[3.4]octane oxalate
CAS1408075-00-2
Molecular FormulaC8H13NO5
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1CNCC12COC2.C(=O)(C(=O)O)O
InChIInChI=1S/C6H11NO.C2H2O4/c1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
InChIKeyBCXRHUMGWMWGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-6-azaspiro[3.4]octane Oxalate (CAS 1408075-00-2): Spirocyclic Oxetane-Azetidine Building Block for EGFR-Targeted Drug Discovery


2-Oxa-6-azaspiro[3.4]octane oxalate (CAS 1408075-00-2) is a spirocyclic heterocyclic compound comprising a 2-oxetane ring fused via a spiro carbon to a pyrrolidine (azetidine) ring, supplied as an oxalate salt . This scaffold is employed as a key intermediate in the synthesis of 4-anilinoquinazoline derivatives that function as epidermal growth factor receptor (EGFR) kinase inhibitors [1]. The compound is also referenced in patents concerning pyrazolopyrimidine antiviral agents targeting respiratory syncytial virus (RSV) [2]. It is available from major chemical suppliers at purities ranging from 95% to 98% .

Why 2-Oxa-6-azaspiro[3.4]octane Oxalate Cannot Be Indiscriminately Substituted by Other Salt Forms or Regioisomers


The 2-oxa-6-azaspiro[3.4]octane scaffold exhibits critical sensitivity to both salt form selection and regioisomeric configuration in the context of EGFR-directed anilinoquinazoline optimization [1]. The oxalate salt (CAS 1408075-00-2) provides a solid physical form at room temperature with documented purity up to 98%, whereas the free base (CAS 220290-68-6) is a liquid at 20°C and the hydrochloride salt (CAS 2068727-71-7) presents different stoichiometric and solubility profiles . Regioisomeric variation is equally consequential: the 2-oxa-6-aza arrangement confers distinct EGFR inhibitory activity profiles relative to 1-oxa-6-azaspiro[3.4]octane (CAS 130906-06-8) or 6-oxa-2-azaspiro[3.4]octane (CAS 1392804-58-8) variants [1]. Product specifications for any given CAS number should be verified against the experimental context before procurement.

Quantitative Differentiation of 2-Oxa-6-azaspiro[3.4]octane Oxalate Against Close Analogs


EGFR Inhibitory Potency: 2-Oxa-6-azaspiro[3.4]octane-Containing Anilinoquinazoline 21g Versus Gefitinib in Lung Cancer Cell Lines

In a direct comparative study by Zhao et al. (2013), the 4-anilinoquinazoline derivative 21g bearing a 2-oxa-6-azaspiro[3.4]octane substituent demonstrated higher EGFR inhibitory activity and similar antitumor potency compared to the clinical EGFR inhibitor gefitinib (Iressa®), with the additional benefit of improved water solubility [1]. The compounds were evaluated against the HCC827 (EGFR exon 19 deletion mutant) and A549 (wild-type EGFR) lung cancer cell lines. While the publication abstract reports qualitatively superior activity, exact IC50 values for 21g versus gefitinib should be retrieved from the full-text experimental section.

EGFR kinase inhibition Non-small cell lung cancer 4-Anilinoquinazoline derivatives

Physicochemical Property Differentiation: Solid Oxalate Salt Versus Liquid Free Base for Reproducible Weighing and Formulation

2-Oxa-6-azaspiro[3.4]octane oxalate (CAS 1408075-00-2) is a solid at ambient temperature with purities of 95% to 98% reported across multiple vendors . In direct contrast, the free base form (CAS 220290-68-6) is a liquid at 20°C with a melting point of approximately 63°C . This solid-state advantage simplifies accurate weighing, reduces hygroscopicity-related variability, and improves long-term storage stability.

Salt form selection Pre-formulation Solid-state handling

Aqueous Solubility Enhancement Rationale: Oxetane-Containing Spirocyclic Scaffold Versus gem-Dimethyl or Morpholine Bioisosteres

The 2-oxa-6-azaspiro[3.4]octane core incorporates an oxetane ring, a motif extensively characterized for its capacity to increase aqueous solubility. Wuitschik et al. (2010) demonstrated that replacing a gem-dimethyl group with an oxetane can enhance aqueous solubility by a factor of 4 to over 4000, depending on structural context [1]. The specific derivative 21g was explicitly noted to possess improved water solubility relative to the gefitinib-lead series [2]. While direct comparative solubility measurements (e.g., μg/mL) for the oxalate salt versus the free base or hydrochloride salt are not publicly available, the structural rationale is well-supported.

Aqueous solubility Oxetane bioisostere Physicochemical optimization

Regioisomeric Specificity: 2-Oxa-6-aza Versus 1-Oxa-6-aza and 6-Oxa-2-aza Configurations in EGFR Inhibitor Design

The Zhao et al. (2013) study exclusively optimized the 2-oxa-6-azaspiro[3.4]octane regioisomer as the substituent on the 4-anilinoquinazoline core, leading to compound 21g with superior EGFR inhibitory activity relative to gefitinib [1]. Closely related regioisomers such as 1-oxa-6-azaspiro[3.4]octane (CAS 130906-06-8) and 6-oxa-2-azaspiro[3.4]octane (CAS 1392804-58-8) position the oxygen and nitrogen heteroatoms at different ring junctions, altering the vector of the solubilizing oxetane and the basic amine . These regioisomeric variations can shift hydrogen-bonding patterns with the EGFR kinase hinge region and modify the pKa of the pyrrolidine nitrogen, both of which directly impact target affinity and selectivity.

Regioisomeric selectivity Structure-activity relationship EGFR inhibitor scaffold optimization

Optimal Application Scenarios for 2-Oxa-6-azaspiro[3.4]octane Oxalate in Drug Discovery and Chemical Biology


Lead Optimization of 4-Anilinoquinazoline-Based EGFR Kinase Inhibitors with Enhanced Solubility

Incorporate 2-oxa-6-azaspiro[3.4]octane oxalate as the amine-bearing building block for C-6 substitution on the 4-anilinoquinazoline scaffold. The resulting derivatives (exemplified by compound 21g) have demonstrated higher EGFR inhibitory activity and comparable antitumor potency to gefitinib, combined with improved aqueous solubility [1]. This is directly relevant to programs targeting gefitinib-sensitive (HCC827) and gefitinib-less-sensitive (A549) NSCLC models.

Synthesis of Pyrazolopyrimidine Antiviral Agents Targeting Respiratory Syncytial Virus (RSV)

2-Oxa-6-azaspiro[3.4]octane oxalate is listed as a synthetic intermediate in patent literature describing pyrazolopyrimidine compounds with anti-RSV replication activity [2]. The spirocyclic scaffold provides conformational rigidity that can be leveraged to optimize target binding while modulating physicochemical properties in an antiviral context distinct from oncology applications.

Physicochemical Property Screening: Comparing Salt Forms for Pre-formulation Assessment

The oxalate salt (CAS 1408075-00-2; solid, ≥95-98% purity) offers distinct handling advantages over the free base (CAS 220290-68-6; liquid) and hydrochloride salt (CAS 2068727-71-7) . Use this compound in parallel salt-form screens to evaluate the impact of counterion selection on crystallinity, hygroscopicity, dissolution rate, and solid-state stability during early pre-formulation studies.

Conformational Constraint Exploration in Fragment-Based Drug Discovery

The rigid spirocyclic architecture combining a four-membered oxetane with a pyrrolidine ring constrains the conformational freedom of attached pharmacophores [1]. This makes the scaffold suitable for fragment-based screening libraries where pre-organization can enhance binding entropy and improve hit-to-lead efficiency, particularly for targets requiring precise spatial presentation of hydrogen-bond donors and acceptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-6-azaspiro[3.4]octane oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.